molecular formula C24H52ClN B8016632 Trioctyl ammonium chloride

Trioctyl ammonium chloride

Cat. No.: B8016632
M. Wt: 390.1 g/mol
InChI Key: IUSOXUFUXZORBF-UHFFFAOYSA-N
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Description

Trioctyl ammonium chloride is a quaternary ammonium salt recognized for its significant role in industrial chemistry and advanced materials science. It functions effectively as a phase-transfer catalyst (PTC) , facilitating reactions between reagents in immiscible aqueous and organic phases, thereby increasing reaction rates and improving product yields in various synthetic processes . A key application of this compound is in solvent extraction processes , where it acts as a counter-ion for the separation of anionic metal complexes from aqueous solutions. This is particularly valuable in hydrometallurgy for the purification of precious metals . In the field of materials science , it is employed to modify the surface of nanoparticles, such as magnetic iron oxides, to enhance their properties as adsorbents for the removal of dyes like erythrosine from water samples . Furthermore, its surfactant properties are investigated for their surface activity at interfaces, which is critical for applications in detergents and emulsification . The global market for this compound is expected to grow, driven by its use in precious metal extraction, fine chemicals, and pharmaceuticals . As a chemical of research interest, this compound provides scientists with a versatile tool for process optimization and materials development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

trioctylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOXUFUXZORBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-95-0
Record name Trioctylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl ammonium chloride can be synthesized through the reaction of trioctylamine with methyl chloride. The reaction typically occurs in an autoclave with ethanol as the solvent. The reaction conditions include a temperature of 170°C and a reaction time of 8 hours .

Industrial Production Methods

In industrial settings, this compound is produced by mixing trioctylamine with methyl chloride in the presence of ethanol. The mixture is then subjected to high pressure and temperature in an autoclave. After the reaction, the product is purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Trioctyl ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in substitution reactions, the product is typically an alkylated compound .

Scientific Research Applications

Chemical Properties and Structure

Trioctyl ammonium chloride has the chemical formula C24H52ClNC_{24}H_{52}ClN and is characterized by its high solubility in organic solvents and water, making it an effective phase-transfer catalyst. Its structure consists of a central nitrogen atom bonded to three octyl groups and a chloride ion, contributing to its unique properties that facilitate various chemical processes.

TOAC has been effectively utilized for the extraction of metals from solutions, particularly in the recycling of spent lithium-ion batteries. A notable study focused on the extraction of cobalt(II) from nickel(II)-containing solutions using TOAC. The results highlighted the following:

  • Optimal Conditions : Cobalt extraction efficiency reached 98.23% under specific conditions: [Cl⁻] = 5.5 M, [MTOAC] = 1.3 M, O/A ratio = 1.5, pH = 1.0.
  • Nickel Loss Rate : Only 0.86% nickel was lost during the extraction process.
  • Stripping Efficiency : The stripping rate of cobalt from TOAC complexes using diluted hydrochloric acid was 99.95%, leading to high-purity cobalt recovery (97.7% purity) .

Corrosion Inhibition

Recent research has identified TOAC as an effective corrosion inhibitor for mild steel in acidic environments. The following findings were noted:

  • Inhibition Efficiency : Maximum inhibition efficiency reached 94.6% at a concentration of just 4.95 μM.
  • Mechanism of Action : The inhibitor functions primarily through adsorption on the metal surface, forming a protective film that prevents corrosion.
  • Electrochemical Studies : Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) confirmed TOAC's effectiveness as a mixed-type inhibitor .

Case Study 1: Mineral Flotation

A comparative study between TOAC and traditional flotation agents was conducted on quartz separation from iron ore. Results indicated that TOAC not only improved separation rates but also reduced overall processing costs due to its higher efficiency.

Case Study 2: Cobalt Recovery

In the recovery of cobalt from spent lithium batteries, TOAC was used to selectively extract cobalt ions from complex mixtures containing nickel and lithium. The study confirmed that TOAC could be effectively employed in industrial applications for metal recovery, showcasing its potential in recycling technologies .

Mechanism of Action

Trioctyl ammonium chloride acts primarily as a phase-transfer catalyst. It facilitates the transfer of anions from the aqueous phase to the organic phase, thereby accelerating reactions that would otherwise proceed slowly. The compound adsorbs onto the surface of reactants, increasing their reactivity . In corrosion inhibition, it forms a protective film on the metal surface, preventing corrosion through an adsorption mechanism .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) vary in alkyl chain length, substituents, and applications. Below is a detailed comparison of TOMAC with structurally similar QACs:

Structural and Physical Properties
Compound Name Molecular Formula Alkyl Chain Configuration Key Physical Properties
Trioctyl methyl ammonium chloride C25H54ClN Three octyl chains + methyl group Density: 0.884 g/mL; Viscous liquid
Octyl trimethyl ammonium chloride (OTAC) C11H26ClN One octyl chain + three methyl groups Solid at room temperature; Higher water solubility
Dioctyl dimethyl ammonium chloride (BDAC) C18H40ClN Two octyl chains + two methyl groups Semi-solid; Intermediate hydrophobicity
Hexadecyl trimethyl ammonium chloride (CTAC) C19H42ClN One hexadecyl chain + three methyl groups Solid; Used in cosmetics and surfactants
Tri(2-ethylhexyl) ammonium chloride ([HTEHA]Cl) C24H52ClN Branched 2-ethylhexyl chains Lower viscosity than TOMAC; Improved extraction kinetics

C. Metal Ion Separation

  • TOMAC in polymer inclusion membranes achieved 84.11 mg/g polyprenol acetate extraction, comparable to ethyl acetate .
  • In contrast, CTAC is less effective for metal recovery due to its shorter alkyl chain and higher water solubility .

D. Thermal Stability
TOMAC demonstrates superior thermal stability (decomposition above 200°C) compared to OTAC and BDAC, making it suitable for high-temperature processes .

Research Findings and Data Tables

Table 1: Extraction Yields of Artemisinin Using DES
DES Composition (Molar Ratio) Extraction Method Yield (mg/g) Reference
TOMAC:1-butanol (1:4) UAE, 45°C 7.99
[HTEHA]Cl:1-octanol (1:3) Shaking, 60°C 2.20
Petroleum ether Soxhlet 5.50
Table 2: Interlayer Spacing in Modified Montmorillonite
QAC Used for Modification Interlayer Spacing (nm) Application
TOMAC 2.1 Adsorption of organic pollutants
OTAC 1.8 Limited to hydrophilic interactions
BDAC 1.9 Intermediate hydrophobicity

Q & A

Q. What are the key physicochemical properties of trioctyl ammonium chloride (TOMAC) relevant to experimental design?

TOMAC (C₂₅H₅₄ClN) is a quaternary ammonium salt with a molecular weight of 404.16 g/mol. It exists as a viscous liquid at room temperature (density: 0.884 g/mL at 25°C) and exhibits partial water insolubility, making it suitable for solvent extraction. Key properties include a refractive index of 1.4665 (20°C), melting point of -20°C, and sensitivity to strong oxidizers. These properties guide its storage (inert gas, 2–8°C) and handling (use of gloves, ventilation) to prevent degradation .

Q. How does TOMAC function as a phase-transfer catalyst (PTC) in organic synthesis?

TOMAC facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ionic species across interfaces. For example, in nucleophilic substitutions, it stabilizes anions (e.g., OH⁻) in organic solvents via ion-pair formation, enhancing reaction rates. Researchers should optimize catalyst concentration (typically 1–5 mol%) and solvent polarity (e.g., toluene, chloroform) to maximize efficiency .

Q. What methodologies are employed to assess TOMAC's extraction efficiency for metal ions?

Batch extraction experiments are standard: mix TOMAC (dissolved in kerosene or aliphatic diluents) with aqueous metal solutions (e.g., Co²⁺, Cr(VI)) under controlled pH (2–6) and phase ratios (organic/aqueous, O/A = 1:1 to 3:1). Post-extraction, quantify residual metal concentrations via ICP-OES or AAS. For gold recovery from thiosulfate solutions, TOMAC achieves >90% efficiency without pH adjustment, unlike other extractants .

Advanced Research Questions

Q. How can extraction efficiency be optimized for critical metals like cobalt or chromium using TOMAC?

Key parameters include:

  • pH : Lower pH (2–3) enhances Cr(VI) extraction via HCrO₄⁻/TOMAC ion-pair formation .
  • Ionic strength : High nitrate concentrations (e.g., 1 M NaNO₂) improve Co²⁺ recovery by salting-out effects .
  • Diluent choice : Aromatic diluents (e.g., xylene) increase distribution coefficients compared to aliphatic ones . Statistical tools like response surface methodology (RSM) help identify optimal conditions .

Q. How to resolve contradictions in reported extraction efficiencies under similar conditions?

Discrepancies may arise from impurities in commercial TOMAC (e.g., varying alkyl chain lengths) or differences in diluent purity. Researchers should:

  • Characterize TOMAC batches via NMR or HPLC .
  • Standardize diluent pretreatment (e.g., washing with sulfuric acid to remove oxidizable impurities) .

Q. What are the stability challenges of TOMAC in high-temperature or acidic environments?

TOMAC degrades above 240°C, limiting high-temperature applications. In strongly acidic media (pH < 1), protonation of the ammonium center reduces extraction capacity. Mitigation strategies include:

  • Using inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Pre-equilibrating TOMAC with dilute acid to stabilize ion pairs before extraction .

Q. Can TOMAC be synergized with other extractants for enhanced selectivity?

Yes. Combining TOMAC with solvating agents (e.g., tri-n-butyl phosphate) improves selectivity for Au(I) over Cu(I) in thiosulfate leachates. The synergistic effect arises from co-extraction mechanisms, where TOMAC transfers Au(S₂O₃)₂³⁻ while TBP stabilizes neutral complexes .

Q. How to integrate TOMAC-based extraction with membrane technologies for continuous metal recovery?

Polymer inclusion membranes (PIMs) embedded with TOMAC enable continuous Cr(VI) removal. For example, polyvinyl chloride (PVC)-TOMAC membranes achieve >95% Cr(VI) flux at pH 2. Optimize membrane composition (e.g., 40% TOMAC, 50% PVC, 10% plasticizer) and hydrodynamic conditions (flow rate, stirring) to prevent membrane fouling .

Q. What analytical techniques validate TOMAC's structural integrity post-experimentation?

  • FTIR : Confirm retention of quaternary ammonium peaks (~2850–3000 cm⁻¹, C-H stretching) .
  • TGA : Assess thermal stability by monitoring weight loss at 240–300°C .
  • NMR : Detect alkyl chain degradation via shifts in methyl/methylene proton signals .

Q. What mechanistic insights explain TOMAC's selectivity in multi-metal systems?

Selectivity is governed by ion charge density and hydration energy. For example, TOMAC preferentially extracts Au(S₂O₃)₂³⁻ over Cu(S₂O₃)₂³⁻ due to the former's lower hydration energy and stronger electrostatic interaction with the ammonium cation. Computational models (e.g., DFT) can predict selectivity trends for novel metal complexes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioctyl ammonium chloride
Reactant of Route 2
Trioctyl ammonium chloride

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